2H-Isoindol-1-amine, hydrochloride is a chemical compound belonging to the isoindole family, characterized by its unique bicyclic structure. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications.
The compound can be synthesized through multiple methods, including cyclization reactions involving alkynes and other precursors. Its synthesis is often optimized for industrial production, focusing on yield and purity. The primary sources for obtaining 2H-Isoindol-1-amine, hydrochloride include chemical suppliers and specialized laboratories engaged in organic synthesis.
2H-Isoindol-1-amine, hydrochloride is classified as an organic compound with the molecular formula and a molecular weight of approximately . It is categorized under nitrogen-containing heterocycles, specifically isoindoles, which are known for their diverse biological activities.
The synthesis of 2H-Isoindol-1-amine, hydrochloride can be achieved through several routes:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and the ratio of reactants. The choice of solvents and catalysts significantly influences the reaction pathway and product distribution.
The molecular structure of 2H-Isoindol-1-amine, hydrochloride features a bicyclic framework consisting of a five-membered nitrogen-containing ring fused to a six-membered carbon ring.
Property | Value |
---|---|
Molecular Formula | C8H9ClN2 |
Molecular Weight | 168.62 g/mol |
IUPAC Name | 2H-Isoindol-1-amine; hydrochloride |
InChI | InChI=1S/C8H8N2.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-5,10H,9H2;1H |
InChI Key | UEUUGZWBEPHXGZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=CNC(=C2C=C1)N.Cl |
2H-Isoindol-1-amine, hydrochloride can undergo several types of chemical reactions:
The specific reagents and conditions used in these reactions can vary significantly based on the desired product and the functional groups present in the starting materials.
The mechanism of action for 2H-Isoindol-1-amine, hydrochloride involves its interaction with specific biological targets:
The physical properties of 2H-Isoindol-1-amine, hydrochloride include:
The chemical properties include:
2H-Isoindol-1-amine, hydrochloride has several notable applications in scientific research:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2